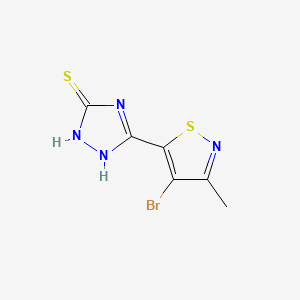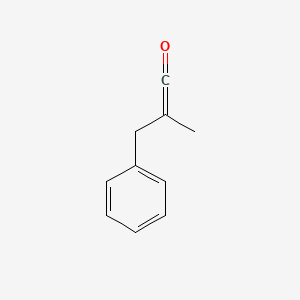![molecular formula C14H20N6 B14148878 3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine CAS No. 89292-37-5](/img/structure/B14148878.png)
3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine is a compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a piperazine ring substituted with a 3-methylphenyl group and a triazole ring. Compounds containing the 1,2,4-triazole moiety are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
The synthesis of 3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the piperazine derivative: The starting material, 3-methylbenzyl chloride, is reacted with piperazine to form 4-[(3-methylphenyl)methyl]piperazine.
Cyclization to form the triazole ring: The piperazine derivative is then reacted with an appropriate hydrazine derivative to form the triazole ring. This step often involves the use of a cyclization agent such as phosphorus oxychloride (POCl3) under reflux conditions.
Final coupling: The resulting intermediate is then coupled with an amine derivative to form the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or triazole ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent. It has shown promising activity against various pathogens.
Neuropharmacology: Due to its piperazine moiety, the compound is investigated for its potential use in treating neurological disorders such as Parkinson’s and Alzheimer’s diseases.
Cancer Research: The compound is evaluated for its cytotoxic effects against cancer cell lines, making it a candidate for anticancer drug development.
Industrial Applications: The compound is used as an intermediate in the synthesis of other biologically active molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis. In neuropharmacology, it may modulate neurotransmitter levels or receptor activity.
Comparaison Avec Des Composés Similaires
3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine can be compared with other similar compounds such as:
1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1H-1,2,4-triazol-3-amine: This compound has a similar structure but with a trifluoromethyl group, which may enhance its biological activity.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has different substituents on the piperazine and triazole rings, leading to variations in its biological properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the triazole moiety and are studied for their anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
89292-37-5 |
|---|---|
Formule moléculaire |
C14H20N6 |
Poids moléculaire |
272.35 g/mol |
Nom IUPAC |
3-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C14H20N6/c1-11-3-2-4-12(9-11)10-19-5-7-20(8-6-19)14-16-13(15)17-18-14/h2-4,9H,5-8,10H2,1H3,(H3,15,16,17,18) |
Clé InChI |
FGWGSZCARQGPGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CN2CCN(CC2)C3=NNC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine](/img/structure/B14148795.png)
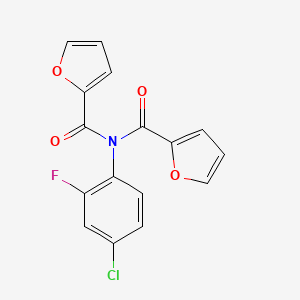
![2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene](/img/structure/B14148811.png)
![4-(5-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid](/img/structure/B14148829.png)
![{[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone](/img/structure/B14148837.png)
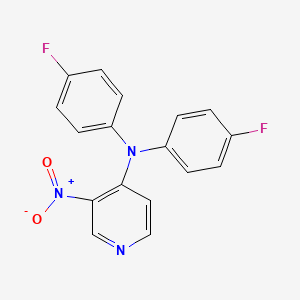
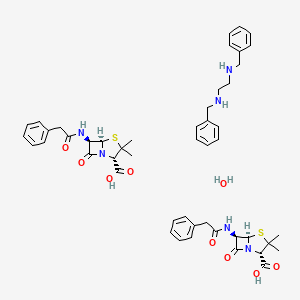
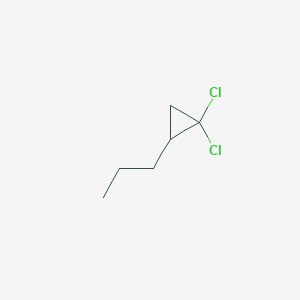
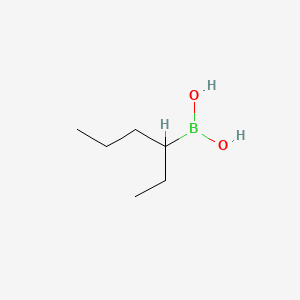

![Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B14148880.png)
